![molecular formula C30H28N6O6S4 B7805091 Chaetocin](/img/structure/B7805091.png)
Chaetocin
描述
Chaetocin is a natural product isolated from fungi of the Chaetomium speciesThis compound has gained significant attention due to its potent biological activities, including anticancer, antimicrobial, and immunosuppressive effects .
准备方法
链霉素可以通过多种合成路线合成。链霉素的第一个全合成方法之一涉及使用一个关键中间体,然后将其进行一系列反应以形成最终产物。合成路线通常包括氧化、还原和环化反应等步骤 .
化学反应分析
链霉素会经历几种类型的化学反应,包括:
氧化: 链霉素可以被氧化以形成各种氧化衍生物。
还原: 链霉素的还原会导致还原衍生物的形成。
取代: 链霉素可以发生取代反应,其中一个官能团被另一个官能团取代。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。从这些反应中形成的主要产物取决于所使用的具体试剂和条件 .
科学研究应用
Anticancer Properties
Mechanisms of Action
Chaetocin exhibits multiple mechanisms that contribute to its anticancer effects:
- Histone Methylation Inhibition : this compound is known to inhibit the histone methyltransferase SUV39H1, leading to reduced H3K9 methylation. This alteration affects gene expression related to cell proliferation and apoptosis .
- Induction of Apoptosis : The compound promotes both intrinsic and extrinsic apoptotic pathways in various cancer cell lines, enhancing cell death in tumors .
- Cell Cycle Arrest : this compound disrupts the cell cycle, preventing cancer cells from proliferating. This effect has been observed in several studies across different cancer types .
- Anti-Angiogenesis : this compound has demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis. It reduces vascular growth and modulates the tumor microenvironment .
Cancer Types Targeted by this compound
This compound has shown efficacy against a variety of cancers, as summarized in the following table:
Cancer Type | Study Reference | Key Findings |
---|---|---|
Ovarian Cancer | Li et al., 2019 | Inhibits SKOV3 xenografts, reducing tumor proliferation |
Leukemia | Tran et al., 2013 | Induces apoptosis in HL-60 and K562 cell lines |
Non-Small Cell Lung Cancer | Liu et al., 2015 | Suppresses tumor growth via apoptosis |
Hepatocellular Carcinoma | Chiba et al., 2015 | Effective against liver cancer cells |
Bladder Cancer | Yang et al., 2020 | Targets bladder cancer stem cells (BCSCs) |
Melanoma | Han et al., 2017 | Exhibits potent anti-tumor activity |
Clinical Implications
The potential clinical applications of this compound are significant:
- Combination Therapy : this compound may enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment. For instance, it has been identified as a TRAIL sensitizer, which could improve outcomes when used with other pro-apoptotic agents .
- Targeting Cancer Stem Cells : Research indicates that this compound effectively inhibits self-renewal pathways in cancer stem cells, making it a promising candidate for targeting resistant cancer populations .
作用机制
链霉素主要通过施加氧化应激来发挥作用,从而导致癌细胞凋亡(程序性细胞死亡)。它通过谷胱甘肽抑制的途径选择性地积累在癌细胞中,需要完整的二硫键才能摄取。一旦进入细胞,链霉素就会诱导氧化应激,从而触发凋亡。此外,链霉素是赖氨酸特异性组蛋白甲基转移酶的特异性抑制剂,它通过改变组蛋白甲基化模式来影响基因表达 .
相似化合物的比较
链霉素在结构上类似于其他硫二氧代哌嗪,如gliotoxin和sporidesmin。链霉素在其强大的抗癌活性以及对组蛋白甲基转移酶的选择性抑制方面是独特的。类似的化合物包括:
Gliotoxin: 另一种具有抗菌和免疫抑制特性的硫二氧代哌嗪。
Sporidesmin: 以其对牲畜的毒性作用而闻名,sporidesmin也属于硫二氧代哌嗪类。
Verticillin A: 一种具有抗癌和抗菌活性的硫二氧代哌嗪
链霉素的独特之处在于其选择性的抗癌活性及其抑制组蛋白甲基转移酶的能力,使其成为进一步研究和潜在治疗应用的有希望的候选者 .
生物活性
Chaetocin is a natural compound derived from the marine fungus Chaetomium and has garnered significant attention for its diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is classified as a thiodioxopiperazine and exhibits a range of pharmacological properties, including antiviral, antiparasitic, and anti-cancer activities. Its structure allows it to interact with various cellular pathways, making it a promising candidate for cancer treatment.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Melanoma Cells : In human melanoma cells, this compound treatment led to mitochondrial membrane potential loss and cytochrome c release, activating caspases-9 and -3. This resulted in significant tumor growth inhibition in xenograft models .
- Esophageal Squamous Cell Carcinoma (ESCC) : this compound activated the Hippo pathway, leading to increased phosphorylation of key proteins and decreased nuclear translocation of YAP. This mechanism was associated with reduced cell viability in ESCC cells .
- Ovarian Cancer : In ovarian cancer cell lines (e.g., OVCAR-3), this compound induced G2/M phase arrest and apoptosis, as evidenced by increased subG1 populations in flow cytometry assays .
Reactive Oxygen Species (ROS) Generation
This compound has been reported to induce oxidative stress by increasing ROS levels in cancer cells. This accumulation of ROS is linked to the induction of apoptosis:
- In ESCC cells, ROS levels significantly increased upon this compound treatment, which was reversed by ROS scavengers like NAC, indicating that ROS generation is crucial for this compound's pro-apoptotic effects .
- The compound also inhibits thioredoxin reductase, contributing to oxidative stress and subsequent cell death .
In Vitro Studies
This compound's effects have been extensively studied in vitro across various cancer types:
Cancer Type | IC50 (µM) | Mechanism |
---|---|---|
Melanoma | 4 | Apoptosis via mitochondrial pathway |
Esophageal Squamous Cell | < 1 | Hippo pathway activation |
Ovarian Cancer | 0.5 - 1 | G2/M phase arrest |
Myeloma | 0.1 - 0.5 | Antimyeloma activity without affecting normal cells |
These studies demonstrate this compound's potent cytotoxic effects across different cancer cell lines while sparing normal cells.
In Vivo Studies
Preliminary in vivo studies have shown promising results:
- This compound was administered to SCID mice with myeloma xenografts, resulting in significant tumor weight reduction compared to control groups. The treatment demonstrated superior efficacy compared to traditional agents like doxorubicin .
Case Studies
Recent research highlights specific case studies illustrating this compound's effectiveness:
- Study on ESCC : A study demonstrated that this compound reduced cell viability more effectively than cisplatin in ESCC cell lines, suggesting its potential as an alternative or complementary therapy .
- Ovarian Cancer Trials : this compound exhibited strong anti-proliferative effects on OVCAR-3 cells, indicating its potential role in treating resistant ovarian cancers .
属性
IUPAC Name |
14-(hydroxymethyl)-3-[14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O6S4/c1-33-21(39)27-11-25(15-7-3-5-9-17(15)31-19(25)35(27)23(41)29(33,13-37)45-43-27)26-12-28-22(40)34(2)30(14-38,46-44-28)24(42)36(28)20(26)32-18-10-6-4-8-16(18)26/h3-10,19-20,31-32,37-38H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPPOCZWRGNKIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6O6S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28097-03-2 | |
Record name | Chaetocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028097032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chaetocin from Chaetomium minutum | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=745363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3S,3'S,5aR,5aR,10bR,10'bR,11aS,11'aS)-2,2',3,3',5a,5'a,6,6'-octahydro-3,3'-bis(hydroxymethyl)-2,2'-dimethyl-[10b,10'b(11H,11'H)-bi3,11a-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。